Cas no 122263-78-9 (4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride)
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3,5-dimethylbenzenesulfonylchloride
- 4-FLUORO-3,5-DIMETHYLBENZENE-1-SULFONYL CHLORIDE
- 4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride
- SCHEMBL6180421
- YHSLPTNUIVEZSI-UHFFFAOYSA-N
- CS-0442798
- 893-018-0
- EN300-91627
- JS-5189
- DB-426578
- 4-fluoro-3,5-dimethylbenzene-1-sulfonylchloride
- G89808
- AKOS006334616
- 4-Fluoro-3,5-dimethylbenzenesulphonyl chloride
- 122263-78-9
- MFCD19201132
- Benzenesulfonyl chloride, 4-fluoro-3,5-dimethyl-
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- MDL: MFCD19201132
- Inchi: 1S/C8H8ClFO2S/c1-5-3-7(13(9,11)12)4-6(2)8(5)10/h3-4H,1-2H3
- InChI Key: YHSLPTNUIVEZSI-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C)C(=C(C)C=1)F)(=O)=O
Computed Properties
- Exact Mass: 221.9917565g/mol
- Monoisotopic Mass: 221.9917565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5Ų
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F591478-50mg |
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride |
122263-78-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | F591478-100mg |
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride |
122263-78-9 | 100mg |
$ 275.00 | 2022-06-04 | ||
| TRC | F591478-10mg |
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride |
122263-78-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| Apollo Scientific | PC303235-250mg |
4-Fluoro-3,5-dimethylbenzenesulfonyl chloride |
122263-78-9 | 97% | 250mg |
£142.00 | 2025-02-21 | |
| Apollo Scientific | PC303235-1g |
4-Fluoro-3,5-dimethylbenzenesulfonyl chloride |
122263-78-9 | 97% | 1g |
£426.00 | 2025-02-21 | |
| abcr | AB404170-250 mg |
4-Fluoro-3,5-dimethylbenzenesulfonyl chloride; . |
122263-78-9 | 250 mg |
€592.00 | 2023-07-19 | ||
| abcr | AB404170-1 g |
4-Fluoro-3,5-dimethylbenzenesulfonyl chloride; . |
122263-78-9 | 1 g |
€1,126.00 | 2023-07-19 | ||
| Enamine | EN300-91627-0.05g |
4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride |
122263-78-9 | 95% | 0.05g |
$172.0 | 2023-02-11 | |
| Enamine | EN300-91627-0.1g |
4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride |
122263-78-9 | 95% | 0.1g |
$256.0 | 2023-02-11 | |
| Enamine | EN300-91627-0.25g |
4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride |
122263-78-9 | 95% | 0.25g |
$365.0 | 2023-02-11 |
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride Suppliers
4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-Fluoro-3,5-dimethylbenzenesulfonyl Chloride
4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride (CAS No. 122263-78-9): A Versatile Synthetic Intermediate in Medicinal Chemistry
4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride is a key compound in the field of medicinal chemistry, characterized by its unique molecular structure and functional groups. This compound, with the chemical formula C9H9FO2S, serves as a crucial building block for the development of various pharmaceuticals. The fluoro substituent at the 4-position and the dimethyl groups at the 3 and 5 positions contribute to its distinct reactivity and biological activity. Recent studies have highlighted its potential in the synthesis of novel therapeutics targeting metabolic disorders and inflammatory diseases.
CAS No. 122263-78-9 represents a specific identification code assigned to this compound, ensuring its precise characterization in chemical databases. The sulfonate chloride functionality in its structure facilitates its use as a sulfonating agent, enabling the formation of sulfonamide derivatives. This property has been extensively explored in recent years, particularly in the context of drug design for enzyme inhibition and receptor modulation.
Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the utility of 4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride in the synthesis of potent inhibitors for the enzyme acetyl-CoA carboxylase (ACC), which is implicated in the pathogenesis of type 2 diabetes. The fluoro substitution at the 4-position was found to enhance the compound's metabolic stability, while the dimethyl groups at the 3 and 5 positions contributed to its binding affinity for the target enzyme. These findings underscore the compound's role in the development of next-generation antidiabetic agents.
Another significant application of this compound lies in its use as a sulfonating reagent in the synthesis of sulfonamide-based drugs. A 2022 study in *Organic & Biomolecular Chemistry* reported the successful incorporation of 4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride into the design of novel anti-inflammatory agents targeting the cyclooxygenase (COX) pathway. The sulfonate chloride functionality was critical in forming the sulfonamide linkage, which is essential for the biological activity of these compounds. This highlights the compound's versatility in medicinal chemistry applications.
In the realm of drug discovery, the fluoro substituent in 4-Fluoro-3,5-Dimethylbenzenesullyl Chloride has been shown to improve the lipophilicity and metabolic stability of target molecules. A 2024 review in *Drug Discovery Today* emphasized the strategic use of fluoro groups to optimize the pharmacokinetic properties of drug candidates. The dimethyl groups at the 3 and 5 positions further contribute to the compound's ability to form stable interactions with biological targets, enhancing its therapeutic potential.
The sulfonate chloride functionality in 4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride also plays a critical role in its reactivity toward nucleophilic substitution reactions. This property has been leveraged in the synthesis of various heterocyclic compounds, including pyrimidines and pyridines, which are commonly found in pharmaceuticals. A 2023 study in *Synthetic Communications* demonstrated the use of this compound in the efficient preparation of a series of bioactive pyrimidine derivatives, showcasing its utility in combinatorial chemistry approaches.
Recent advancements in computational chemistry have further expanded the understanding of 4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride's reactivity. Molecular modeling studies published in *Computational and Structural Chemistry* (2023) revealed that the fluoro substitution at the 4-position significantly influences the compound's electronic distribution, thereby affecting its reactivity toward nucleophilic attack. These insights have enabled the rational design of more efficient synthetic routes for its application in drug development.
Moreover, the sulfonate chloride functionality in 4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride has been explored for its potential in the synthesis of prodrugs. A 2022 study in *European Journal of Medicinal Chemistry* reported the development of a prodrug formulation based on this compound, which showed improved bioavailability and reduced toxicity compared to its parent molecule. This application underscores the compound's adaptability in the design of therapeutics with enhanced pharmacological profiles.
In conclusion, 4-Fluoro-3,5-Dimethylbenzenesulfonyl Chloride (CAS No. 122263-78-9) stands as a pivotal synthetic intermediate in medicinal chemistry. Its unique molecular structure, characterized by the fluoro substituent and dimethyl groups, enables its use in the synthesis of a wide range of bioactive compounds. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the development of innovative therapeutics.
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